2-Bromo-6-(4-methylpiperazin-1-yl)aniline
Description
Properties
IUPAC Name |
2-bromo-6-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-14-5-7-15(8-6-14)10-4-2-3-9(12)11(10)13/h2-4H,5-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERTVODDWBSWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=CC=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-methylpiperazin-1-yl)aniline typically involves the bromination of 6-(4-methylpiperazin-1-yl)aniline. One common method is to react 6-(4-methylpiperazin-1-yl)aniline with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the piperazine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Nucleophilic substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of nitroaniline or nitrosoaniline derivatives.
Reduction: Formation of dehalogenated aniline or modified piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
2-Bromo-6-(4-methylpiperazin-1-yl)aniline is primarily utilized in the synthesis of pharmaceutical compounds, particularly those aimed at treating neurological and psychiatric disorders. Its structure allows for modifications that can enhance the binding affinity to neurotransmitter receptors, making it a valuable candidate for drug development targeting conditions such as depression, anxiety, and schizophrenia. The piperazine moiety contributes to the compound's ability to cross the blood-brain barrier, which is crucial for central nervous system (CNS) active drugs.
Mechanism of Action
The mechanism of action often involves interaction with specific receptors or enzymes in the brain. The bromine atom can influence pharmacokinetic properties, such as solubility and metabolic stability, which are essential for effective drug design.
Material Science
Polymer and Dye Development
In material science, this compound is employed in the synthesis of advanced materials including polymers and dyes. Its reactivity allows it to participate in various polymerization reactions that lead to the formation of high-performance materials with desirable properties such as thermal stability and colorfastness.
Biological Studies
Biochemical Assays
This compound is also used in biochemical assays to study enzyme interactions and receptor binding dynamics. By providing a scaffold for the development of probes or inhibitors, researchers can investigate the biological pathways involved in various diseases, aiding in the discovery of new therapeutic targets.
Industrial Chemistry
Agrochemicals and Specialty Chemicals
In industrial applications, this compound is involved in the synthesis of agrochemicals and specialty chemicals. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating diverse chemical entities used in agriculture and other industries.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(4-methylpiperazin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets, while the bromine atom can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-bromo-6-(4-methylpiperazin-1-yl)aniline with key analogs, emphasizing substituent positions, molecular properties, and applications:
Key Structural and Functional Differences
Substituent Positioning: Bromine at C2 (target compound) vs. C5 (CID 4961872) alters electronic distribution and steric hindrance. For example, bromine at C2 may hinder electrophilic substitution at the ortho position, while C5 bromine allows for meta-directed reactions . The 4-methylpiperazinyl group at C6 (target) vs.
Biological Activity :
- Analogs like 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS 694499-26-8) show enhanced antiproliferative activity due to the trifluoromethyl group’s electron-withdrawing effects, which stabilize binding pockets .
- Methoxy-substituted derivatives (e.g., 2-methoxy-4-(4-methylpiperazin-1-yl)aniline) exhibit improved metabolic stability, making them suitable for long-acting inhibitors .
Synthetic Utility: Brominated analogs are pivotal in cross-coupling reactions. For instance, 5-bromo-2-(4-methylpiperazin-1-yl)aniline undergoes Sonogashira coupling to generate alkynyl intermediates for kinase inhibitors . The target compound’s C6 piperazinyl group may facilitate regioselective functionalization, as seen in WDR5 degrader synthesis .
Biological Activity
2-Bromo-6-(4-methylpiperazin-1-yl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 2-position and a piperazine moiety at the 6-position of an aniline ring. The structural formula can be represented as follows:
This unique structure contributes to its biological properties by influencing its interaction with various molecular targets.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. These interactions can modulate physiological responses, leading to various therapeutic effects. For instance, the piperazine ring may enhance binding affinity to target proteins through hydrophobic interactions, while the bromine substituent can influence electronic properties that affect reactivity and selectivity.
Anticancer Properties
Recent studies have demonstrated promising anticancer activity for derivatives of this compound. For example:
- Case Study 1 : A study reported that analogs exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating significant cytotoxic effects .
- Case Study 2 : Another investigation highlighted that modifications in the piperazine structure could lead to enhanced potency against various cancer types, suggesting a strong structure-activity relationship .
Antimicrobial Activity
The compound also shows significant antimicrobial properties:
- In Vitro Testing : In vitro assays revealed that this compound demonstrated notable inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | Target | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Breast cancer cells | <5 | 10 |
| Control Antibiotic | Staphylococcus aureus | - | <10 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of bromine enhances hydrophobic interactions, potentially improving binding affinity to target proteins.
- Piperazine Modifications : Variations in the piperazine ring structure significantly affect biological activity, indicating that further modifications could yield more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
